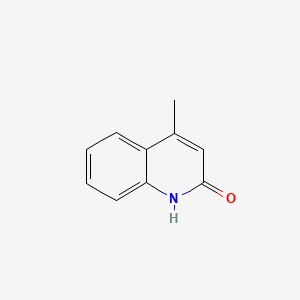

4-Methylquinolin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLVPBUBDFWWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976132 | |

| Record name | 4-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-66-9, 84909-43-3 | |

| Record name | 2-Hydroxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylquinolin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084909433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxylepidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 4-Methylquinolin-2(1H)-one

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylquinoline

2-Hydroxy-4-methylquinoline, which exists in tautomeric equilibrium with its more stable keto form, 4-methylquinolin-2(1H)-one, is a foundational heterocyclic scaffold.[1][2][3] Its core structure is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds.[4][5] Furthermore, it serves as a versatile synthetic intermediate for the development of more complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic pathways to 2-hydroxy-4-methylquinoline, focusing on the mechanistic underpinnings, experimental protocols, and critical parameters that govern reaction outcomes. We will dissect the classical Conrad-Limpach-Knorr and Camps syntheses, offering field-proven insights to guide researchers in navigating these powerful transformations.

Pathway 1: The Conrad-Limpach-Knorr Synthesis

The condensation of anilines with β-ketoesters is a cornerstone of quinoline synthesis.[6][7][8] While the Conrad-Limpach reaction typically yields 4-hydroxyquinolines under kinetic control (lower temperatures), the Knorr variation provides a thermodynamic pathway to the desired 2-hydroxyquinoline isomer.[6][7][9]

Mechanistic Rationale: The Decisive Role of Temperature

The regiochemical outcome of the reaction between aniline and a β-ketoester like ethyl acetoacetate is exquisitely controlled by the reaction temperature.

-

Low Temperature (Kinetic Control): At room temperature, the more reactive ketone carbonyl of ethyl acetoacetate is preferentially attacked by the aniline nucleophile. This leads to an enamine intermediate, which upon thermal cyclization at moderate temperatures (e.g., 140-160°C), yields the 4-hydroxyquinoline product.[6][10]

-

High Temperature (Thermodynamic Control): At elevated temperatures (approaching 250°C), the initial reaction becomes reversible. Under these conditions, the thermodynamically more stable intermediate, a β-keto anilide, is formed through the nucleophilic attack of aniline on the less reactive ester carbonyl.[6] This anilide is the key precursor to the 2-hydroxyquinoline product. The subsequent intramolecular cyclization, an electrophilic attack by the ketone carbonyl onto the aniline ring, followed by dehydration, irreversibly forms the stable 2-quinolone ring system.[11] Using a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial for achieving the necessary temperatures and significantly improves yields over neat reactions.[12][13]

Visualizing the Knorr Synthesis Pathway

References

- 1. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 3. 2-HYDROXY-4-METHYLQUINOLINE CAS#: 607-66-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-methylquinolin-2-ol (also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyril), a quinolinone derivative of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to this compound

This compound, with the chemical formula C₁₀H₉NO, is a heterocyclic compound belonging to the quinolinone family.[2] These compounds are recognized for their diverse biological activities and photophysical properties.[1][3] The structural characterization of this compound is fundamental to understanding its reactivity, and spectroscopic techniques are the cornerstone of this elucidation. It's important to note that this compound exists in tautomeric forms, predominantly as 4-methylquinolin-2(1H)-one.[2][4] This keto-enol tautomerism significantly influences its spectroscopic signature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[5][6] The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.[7]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

-

Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.[9] Standard acquisition parameters are used, and the data is processed with appropriate software.

The following table summarizes the expected proton NMR chemical shifts for this compound, primarily in its 4-methylquinolin-2(1H)-one tautomeric form.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~11.6 | Singlet (broad) | - |

| H-5 | ~7.8-8.1 | Doublet | ~8.0 |

| H-7 | ~7.6-7.8 | Triplet | ~7.5 |

| H-8 | ~7.3-7.5 | Doublet | ~8.0 |

| H-6 | ~7.1-7.3 | Triplet | ~7.5 |

| H-3 | ~6.3 | Singlet | - |

| C4-CH₃ | ~2.4 | Singlet | - |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.[7][9]

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

-

Sample Preparation: The sample is prepared similarly to that for ¹H NMR, though a higher concentration may be required for optimal signal-to-noise ratio.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on the same NMR spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

The table below outlines the approximate ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~162 |

| C-4 | ~148 |

| C-8a | ~140 |

| C-5 | ~131 |

| C-7 | ~128 |

| C-8 | ~124 |

| C-6 | ~122 |

| C-4a | ~118 |

| C-3 | ~115 |

| C4-CH₃ | ~18 |

Note: These values are indicative and can be influenced by the experimental conditions.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[2] This technique requires minimal sample preparation.

-

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] A background spectrum is first collected and then subtracted from the sample spectrum.

The IR spectrum of this compound is characterized by the following key absorption bands, which are consistent with its predominant quinolin-2(1H)-one structure.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | N-H Stretch | Amide |

| ~1660 | C=O Stretch | Amide (Lactam) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1400 | C-H Bend | Methyl |

| ~750 | C-H Bend | ortho-disubstituted benzene |

The presence of a strong absorption band around 1660 cm⁻¹ for the C=O stretch and a broad N-H stretching band confirms the lactam structure.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[2] The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a frequently used method where the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[10]

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight.

| Ion | m/z | Relative Intensity |

| [M]⁺ | 159 | High |

| [M-CO]⁺ | 131 | Moderate |

| [M-CO-H]⁺ | 130 | Moderate |

| [M-CH₃-CO]⁺ | 116 | Low |

| C₉H₇⁺ | 117 | High |

The molecular ion peak at m/z 159 confirms the molecular formula C₁₀H₉NO.[2][10] The fragmentation pattern, including the loss of CO (28 Da) and subsequent fragments, provides further structural evidence.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C10H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. chem.washington.edu [chem.washington.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. rsc.org [rsc.org]

- 10. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]

The Solubility Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 4-methylquinolin-2-ol (also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyril), a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, available solubility data, and detailed experimental protocols to empower effective laboratory work.

Introduction: Understanding the Importance of Solubility

The solubility of a compound is a critical physicochemical property that governs its behavior in various systems. For a molecule like this compound, which serves as a scaffold in the development of new therapeutic agents, its solubility dictates crucial parameters such as bioavailability, formulation strategies, and reaction kinetics.[1][2] A thorough understanding of its solubility in different solvent systems is, therefore, a prerequisite for its successful application.

This compound exists in a tautomeric equilibrium with its keto form, 4-methylquinolin-2(1H)-one.[3] This tautomerism, along with its crystalline structure and the presence of both polar and non-polar moieties, contributes to its complex solubility profile.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[4] The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions influencing its solubility include:

-

Hydrogen Bonding: The presence of a hydroxyl group and a nitrogen atom in the quinoline ring allows for both hydrogen bond donation and acceptance, promoting solubility in protic solvents like alcohols and water.[5]

-

Dipole-Dipole Interactions: The polar nature of the quinolin-2-ol core contributes to interactions with polar solvents.

-

Van der Waals Forces: The non-polar benzene ring and the methyl group can interact with non-polar solvents through these weaker forces.

The overall solubility is a balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon solvation of the molecules by the solvent.[6]

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3][7] |

| Melting Point | 221-223 °C | |

| XLogP3-AA | 1.2 | [7] |

| Appearance | Solid | [3] |

The XLogP3-AA value of 1.2 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not extremely hydrophobic.[7]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in the public domain. However, the following data has been reported at 25°C:

| Solvent | Solvent Type | Solubility (g/L) | Reference |

| Ethanol | Polar Protic | 27.75 | [7] |

| Methanol | Polar Protic | 24.01 | [7] |

| Isopropanol | Polar Protic | 19.49 | [7] |

| Water | Polar Protic | Very Low | [7] |

The data clearly indicates that this compound exhibits moderate solubility in polar protic solvents like short-chain alcohols and is sparingly soluble in water. The decreasing solubility from methanol to isopropanol is consistent with the decreasing polarity of the alcohol.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a static property and can be significantly influenced by environmental factors.

The Critical Role of pH

As a quinoline derivative, this compound is a weak base, and its solubility is highly dependent on the pH of the aqueous medium.[1][2] The nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a more soluble salt. The pKa of the conjugate acid of 4-methylquinoline is reported to be 5.67, and while the pKa of this compound may differ slightly, it provides a useful reference point.[9] A predicted pKa for the similar compound 4-hydroxy-2-methylquinoline is approximately 4.44.[10]

At a pH below its pKa, the protonated, ionized form of the molecule will predominate, leading to a significant increase in aqueous solubility. Conversely, at a pH above the pKa, the neutral, less soluble form will be the major species. This pH-dependent solubility is a critical consideration in drug development for oral formulations, as the pH of the gastrointestinal tract varies.[1][2]

The Impact of Temperature

The dissolution of most solid compounds, including this compound, is an endothermic process, meaning that solubility generally increases with temperature.[6] The added thermal energy helps to overcome the lattice energy of the crystal, allowing more solute to dissolve. The extent of this temperature dependence can be described by the van't Hoff equation. For quinolone compounds, it has been shown that their aqueous solubility increases with rising temperature.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols provide a robust framework.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. A shaker bath or orbital shaker is recommended.[5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]

Diagram: Thermodynamic Solubility Workflow

References

- 1. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jsppharm.org [jsppharm.org]

- 3. This compound | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Solubility determination and thermodynamic model of 6-hydroxy-3,4-dihydro-2(1H)-quinolone in ten pure solvents and four… [ouci.dntb.gov.ua]

- 7. scent.vn [scent.vn]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to 4-Methylquinolin-2-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Methylquinolin-2-ol (also known as 4-methyl-2-quinolinol or 4-methylcarbostyril), a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, particularly within the pharmaceutical landscape. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.

Core Molecular Identity and Physicochemical Profile

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. Its structure is characterized by a methyl group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring. A crucial aspect of its chemistry is the pronounced tautomerism it exhibits, existing in equilibrium with its keto form, 4-methylquinolin-2(1H)-one. Computational and spectral studies suggest that the keto tautomer is the more stable and predominant form.[1][2]

Structural Representation and Tautomerism

The equilibrium between the enol (this compound) and keto (4-methylquinolin-2(1H)-one) forms is a key determinant of its reactivity and biological interactions. This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms, accompanied by a shift in the double bond arrangement within the heterocyclic ring.[3]

Caption: Keto-enol tautomerism of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for experimental design and interpretation.

| Property | Value | Source(s) |

| CAS Number | 607-66-9 | [4][5][6] |

| Molecular Formula | C₁₀H₉NO | [4][5][7] |

| Molecular Weight | 159.18 g/mol | [4][5] |

| Melting Point | 221-223 °C | [6] |

| Boiling Point (est.) | 350 °C | [4] |

| Appearance | Pale cream to pale brown powder/crystal | [8] |

| Solubility | Ethanol: 27.75 g/L, Methanol: 24.01 g/L, Isopropanol: 19.49 g/L | [4] |

| XLogP3-AA | 1.2 | [4][5] |

| SMILES | CC1=CC(=O)NC2=CC=CC=C12 | [4][7] |

| InChIKey | APLVPBUBDFWWAD-UHFFFAOYSA-N | [5][9] |

Synthesis and Reactivity

The quinolinone scaffold is a privileged structure in medicinal chemistry, and various synthetic routes to 4-methyl-substituted derivatives have been developed.[10][11] Understanding these synthetic pathways and the subsequent reactivity of the molecule is fundamental for its application in drug discovery and materials science.

Synthetic Approaches

A common and effective method for the synthesis of 4-quinolones is the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters. For this compound, a variation of this approach or other cyclization strategies are often employed. One documented synthesis involves the microwave-assisted reaction of 4-methylquinoline with ethyl chloroacetate in the presence of water and ethyl acetate, resulting in a high yield of 4-methyl-2-(1H)-quinolinone.[12]

Caption: A representative synthetic workflow for 4-methyl-2-(1H)-quinolinone.

Chemical Reactivity

The reactivity of this compound is influenced by its tautomeric nature and the presence of both electron-donating (methyl) and electron-withdrawing (carbonyl in the keto form) groups. The heterocyclic ring can undergo various transformations, making it a versatile building block. For instance, the 4-chloro derivative of the quinolinone core is a key intermediate for nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position, such as amino, azido, and hydrazino moieties.[13] These transformations are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug development.

Applications in Research and Drug Development

Quinoline and quinolinone derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[10][11][14][15] This has established the quinolinone scaffold as a "privileged structure" in medicinal chemistry.

Biological and Pharmacological Significance

While specific biological activities of this compound itself are not extensively detailed in readily available literature, its structural analogs have shown significant pharmacological potential. The 4-hydroxy-2-quinolinone core is a key pharmacophore in compounds exhibiting antioxidant and anti-inflammatory activities, for instance, through the inhibition of enzymes like lipoxygenase (LOX).[10] The versatility of the quinolinone ring system allows for facile modification to optimize biological activity and pharmacokinetic properties.[8] The development of novel multi-target agents based on this scaffold is an active area of research.[10]

Utility as a Synthetic Intermediate

Beyond its potential bioactivity, this compound serves as a valuable intermediate in organic synthesis.[16] Its functional groups provide handles for further chemical transformations, enabling the construction of more complex molecules. For example, it can be a precursor for the synthesis of dyes and other functional materials.[8]

Experimental Protocols for Characterization

The unambiguous characterization of this compound is essential for its use in any research or development setting. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and assessing its purity. The spectra will reflect the predominant keto tautomer.

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[17]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 500 MHz).[17] Tune and shim the instrument to ensure optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar capillary column). Program the oven temperature to ensure good separation from any impurities.

-

MS Detection: As the compound elutes from the GC column, it is ionized (typically by electron ionization - EI) and the mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.18 g/mol ).[5] Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will be dominated by the features of its keto tautomer.

Protocol for FTIR Spectroscopy (KBr Pellet):

-

Sample Preparation: Grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Press the KBr mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands, such as the C=O stretching vibration of the lactam group and the N-H stretching vibration.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant potential for applications in drug discovery and materials science. Its prominent tautomerism is a defining feature that governs its properties and reactivity. This guide has provided a detailed overview of its physicochemical characteristics, synthetic methodologies, and potential applications, along with practical experimental protocols for its characterization. It is our hope that this document will serve as a valuable resource for scientists and researchers working with this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scent.vn [scent.vn]

- 5. This compound | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:607-66-9 | Chemsrc [chemsrc.com]

- 7. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 8. ossila.com [ossila.com]

- 9. This compound | C10H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-HYDROXY-4-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 14. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. spectrabase.com [spectrabase.com]

The Pharmacological Versatility of Quinolinone Derivatives: A Technical Guide to Their Biological Activities

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolinone structural motif, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, represents a cornerstone in the field of medicinal chemistry. This "privileged scaffold" is found in numerous natural products and has been the foundation for a vast array of synthetic derivatives exhibiting a broad spectrum of biological activities.[1][2] The versatility of the quinolinone core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles to target a diverse range of biological macromolecules.[3][4] This guide provides an in-depth technical exploration of the prominent biological activities of quinolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and present data to illustrate the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines, including those of the breast, lung, colon, and prostate.[5][6][7] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.[8][9]

A. Mechanisms of Anticancer Action

-

Kinase Inhibition: A primary mechanism through which quinolinones exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[10] Many quinolinone derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fms-like tyrosine kinase 3 (FLT3), as well as intracellular kinases such as Src and Pim-1.[8][10][11] Inhibition of these kinases disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the suppression of tumor growth and progression.[8] For instance, certain quinazolinone derivatives have shown potent inhibitory activity against EGFR, a key driver in many epithelial cancers.[5]

-

Cell Cycle Arrest: Numerous quinolinone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the checkpoints necessary for division.[5] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs). For example, some derivatives have been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting mitosis and proliferation.[5]

-

Induction of Apoptosis: The ability to trigger programmed cell death, or apoptosis, is a critical characteristic of effective anticancer drugs. Quinolinone derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[12] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

B. Experimental Evaluation of Anticancer Activity

A systematic approach is essential for evaluating the anticancer potential of novel quinolinone derivatives.[13][14] This typically involves a tiered screening process, starting with in vitro assays and progressing to more complex models.[13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[15] It measures the metabolic activity of cells, which is an indicator of their viability.[11][16]

Experimental Protocol: MTT Assay [16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the quinolinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[17][18]

Experimental Protocol: Cell Cycle Analysis [6][19][20]

-

Cell Treatment: Treat cancer cells with the quinolinone derivative at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) indicates that the compound induces cell cycle arrest at that checkpoint.

The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13][21]

Experimental Protocol: Annexin V/PI Apoptosis Assay [5][13][14][21][22]

-

Cell Treatment: Treat cancer cells with the quinolinone derivative for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[5][21] PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

C. Signaling Pathway Visualization

Caption: Anticancer mechanisms of quinolinone derivatives.

D. Data Presentation: Anticancer Activity of Representative Quinolinone Derivatives

| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | A549 (Lung) | 2.5 | G2/M Cell Cycle Arrest | [5] |

| Compound B | MCF-7 (Breast) | 5.1 | Apoptosis Induction | [12] |

| Compound C | PC-3 (Prostate) | 1.8 | Pim-1 Kinase Inhibition | [10] |

| Compound D | MV4;11 (AML) | 0.0027 | FLT3 Kinase Inhibition |

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Quinolinone derivatives have a long history as antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example.[23] Their activity extends to a broad spectrum of bacteria and fungi.[24][25][26]

A. Mechanism of Antimicrobial Action

The primary mechanism of action for many antibacterial quinolinone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[24] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinolinones prevent bacterial cell division and lead to cell death. Some derivatives also exhibit antifungal activity, though the mechanisms are often less well-defined and may involve disruption of the fungal cell membrane or other cellular processes.[25]

B. Experimental Evaluation of Antimicrobial Activity

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29]

Experimental Protocol: Broth Microdilution [10][27][28][29]

-

Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the quinolinone derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganisms).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the quinolinone derivative that completely inhibits the visible growth of the microorganism.[28]

C. Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for broth microdilution antimicrobial testing.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases.[29] Quinolinone derivatives have demonstrated significant anti-inflammatory properties, often by targeting key mediators of the inflammatory process.[15][30][31][32]

A. Mechanism of Anti-inflammatory Action

Quinolinone derivatives can exert their anti-inflammatory effects through various mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Many derivatives inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[15][31]

-

Suppression of Pro-inflammatory Cytokine Production: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[32]

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some quinolinones can inhibit iNOS activity or expression, thereby reducing NO levels.[31]

B. Experimental Evaluation of Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[9][33][34]

Experimental Protocol: Nitric Oxide Production Assay [9][31][33][34][35]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinolinone derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.[33]

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[9][31]

IV. Cardiovascular Effects: Interacting with the Circulatory System

Certain quinolinone derivatives have shown notable effects on the cardiovascular system.[27] These effects can be either therapeutic, such as vasodilation, or indicative of potential cardiotoxicity.

A. Mechanism of Cardiovascular Action

The cardiovascular effects of quinolinones are diverse and depend on their specific structure. Some derivatives can act as inhibitors of phosphodiesterases, leading to vasodilation.[30] Others may interact with ion channels in cardiac muscle, which can modulate heart rate and contractility but also carries the risk of cardiotoxicity.

B. Experimental Evaluation of Cardiovascular Effects

A critical safety assessment for any new drug candidate is the evaluation of its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[30] Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia.

Experimental Protocol: hERG Patch-Clamp Assay [8][30]

-

Cell Line: Use a cell line that stably expresses the hERG channel (e.g., HEK293 cells).

-

Patch-Clamp Recording: Utilize either manual or automated patch-clamp electrophysiology to record the ionic currents flowing through the hERG channels.

-

Compound Application: Apply increasing concentrations of the quinolinone derivative to the cells and measure the inhibition of the hERG current.

-

Data Analysis: Determine the IC50 value for hERG inhibition. A low IC50 value indicates a higher risk of cardiotoxicity.

This assay is used to assess the direct effect of a compound on the contractility of vascular smooth muscle cells (VSMCs), which plays a key role in regulating blood pressure.[32]

Experimental Protocol: VSMC Contraction Assay [3][12][32]

-

Cell Culture: Culture VSMCs in a collagen gel matrix.

-

Induction of Contraction: Induce contraction of the VSMCs using a contractile agonist (e.g., endothelin-1).

-

Compound Treatment: Treat the contracting VSMC-collagen gels with the quinolinone derivative.

-

Measurement of Contraction: Measure the change in the size or tension of the collagen gel to quantify the effect of the compound on VSMC contraction. A decrease in contraction suggests a vasodilatory effect.

Conclusion: The Future of Quinolinone Derivatives in Drug Discovery

The quinolinone scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects, underscore its importance in medicinal chemistry. The in-depth technical understanding of their mechanisms of action and the application of robust experimental protocols for their evaluation are paramount for the successful development of novel quinolinone-based drugs. As our knowledge of molecular pathology deepens, the rational design of new quinolinone derivatives with enhanced potency and selectivity will undoubtedly lead to the next generation of innovative medicines to address unmet medical needs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Broth microdilution susceptibility testing. [bio-protocol.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. nanocellect.com [nanocellect.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. mjas.analis.com.my [mjas.analis.com.my]

- 29. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. fda.gov [fda.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. reactionbiology.com [reactionbiology.com]

- 34. ahajournals.org [ahajournals.org]

- 35. bioscience.co.uk [bioscience.co.uk]

IUPAC name for C10H9NO quinolinone isomer

An In-depth Technical Guide to the C₁₀H₉NO Quinolinone Isomers for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. The molecular formula C₁₀H₉NO represents a class of quinolinone isomers, typically methylquinolinones, which serve as critical intermediates and foundational moieties in drug discovery. This guide provides a comprehensive technical overview of these isomers, beginning with the systematic IUPAC nomenclature essential for unambiguous scientific communication. We delve into the practical synthesis of a representative isomer, offering a field-proven experimental protocol. Furthermore, this document establishes a framework for the analytical validation of these structures through modern spectroscopic techniques and discusses their broader applications in medicinal chemistry. This guide is intended to serve as an authoritative resource for researchers engaged in synthetic chemistry and drug development.

Part 1: Systematic IUPAC Nomenclature of C₁₀H₉NO Quinolinone Isomers

The unambiguous naming of chemical structures is fundamental to scientific integrity and reproducibility. According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature for heterocyclic systems like quinolinone follows a defined set of rules that ensures any given name corresponds to a single, unique structure.[1][2]

The core of a quinolinone is a bicyclic C₉H₇NO structure. The formula C₁₀H₉NO is derived by the addition of a methyl group (—CH₃) to this core. The position of the carbonyl group and the methyl substituent dictates the specific isomer and its corresponding IUPAC name. The two primary quinolinone scaffolds are quinolin-2(1H)-one and quinolin-4(1H)-one, where the (1H) designation specifies the location of the indicated hydrogen atom on the nitrogen, which is necessary to satisfy valence.

The numbering of the quinolinone ring system begins at the nitrogen atom (position 1) and proceeds around the heterocyclic ring first, then through the carbocyclic ring.

Caption: Core numbering of quinolin-2(1H)-one and quinolin-4(1H)-one scaffolds.

Below is a summary of common C₁₀H₉NO quinolinone isomers and their preferred IUPAC names.

| Structure | Preferred IUPAC Name | Other Names |

| 4-Methylquinolin-2(1H)-one | 4-Methyl-2-quinolone |

| 1-Methylquinolin-4(1H)-one | N-Methyl-4-quinolone |

| 2-Methylquinolin-4(1H)-one | 2-Methyl-4-quinolone |

| 8-Methylquinolin-2(1H)-one | 8-Methyl-2-quinolone |

Part 2: Synthesis of a Representative Isomer: 4-Methylquinolin-2(1H)-one

The synthesis of quinolinone derivatives can be achieved through several classic name reactions. The Camps cyclization is a robust and direct method for producing substituted quinolin-2(1H)-ones from o-acylaminoacetophenones. The choice of this method is based on its reliability and the relative accessibility of the starting materials.

Principle of the Camps Cyclization

The reaction proceeds via an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base. The mechanism involves the formation of an enolate which then attacks the amide carbonyl group, followed by cyclization and dehydration to yield the quinolinone ring system.[3]

Detailed Experimental Protocol: Synthesis of 4-Methylquinolin-2(1H)-one

This protocol describes a typical laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Acylation of 2-Aminoacetophenone

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq) and a suitable solvent such as toluene.

-

Reagent Addition : Slowly add acetic anhydride (1.1 eq). The reaction is exothermic.

-

Reaction : Heat the mixture to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Cool the reaction mixture to room temperature. The product, N-(2-acetylphenyl)acetamide, may precipitate. If not, the solvent can be removed under reduced pressure. The crude product is often pure enough for the next step but can be recrystallized from ethanol if necessary.

Step 2: Intramolecular Cyclization

-

Setup : In a 100 mL round-bottom flask, dissolve the crude N-(2-acetylphenyl)acetamide from the previous step in ethanol.

-

Base Addition : Add a solution of sodium hydroxide (2.0 eq) in water. The use of a strong base is critical to facilitate the deprotonation and subsequent enolate formation required for cyclization.

-

Reaction : Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification :

-

Cool the reaction mixture and neutralize with concentrated hydrochloric acid. This will precipitate the crude 4-methylquinolin-2(1H)-one.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

-

Caption: Experimental workflow for the synthesis of 4-Methylquinolin-2(1H)-one.

Part 3: Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is a non-negotiable step in chemical synthesis. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the target molecule.

-

Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups. For 4-methylquinolin-2(1H)-one, the spectrum will be dominated by a strong absorption band for the amide C=O (lactam) stretch, typically around 1650-1670 cm⁻¹, and a broad N-H stretch around 3000-3400 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[5][6][7]

-

¹H NMR : Will show distinct signals for the aromatic protons, the methyl group protons (a singlet around 2.4-2.6 ppm), and a characteristic downfield singlet for the vinyl proton on the heterocyclic ring. The N-H proton often appears as a broad singlet at a high chemical shift.

-

¹³C NMR : Will show a signal for the carbonyl carbon around 160-170 ppm, signals for the aromatic and vinyl carbons in the 115-150 ppm range, and a signal for the methyl carbon around 20 ppm.

-

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. For C₁₀H₉NO, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to its molecular weight (159.19 g/mol ).

| Technique | Expected Data for 4-Methylquinolin-2(1H)-one | Purpose |

| IR Spectroscopy | ~1660 cm⁻¹ (C=O, lactam); ~3100 cm⁻¹ (N-H, broad) | Functional Group Identification |

| ¹H NMR | δ ~2.5 ppm (s, 3H, -CH₃); δ ~6.3 ppm (s, 1H, C3-H); δ 7.2-7.8 ppm (m, 4H, Ar-H); δ ~11.5 ppm (br s, 1H, N-H) | Structural Elucidation |

| ¹³C NMR | δ ~20 ppm (-CH₃); δ ~115-145 ppm (Ar-C, C3); δ ~162 ppm (C=O) | Carbon Skeleton Confirmation |

| Mass Spec (EI) | m/z = 159 [M⁺] | Molecular Weight Verification |

Part 4: Applications in Medicinal Chemistry and Drug Development

The quinolinone scaffold is of immense interest to the pharmaceutical industry due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[8][9][10] The methyl group in C₁₀H₉NO isomers can serve as a crucial structural element for tuning the molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets.

Derivatives of methylquinolinones have been investigated for various therapeutic applications:

-

Antimicrobial Agents : The quinolone core is famous for its role in antibiotics like ciprofloxacin. Modifications on the core, including methylation, can generate new derivatives with potential activity against resistant bacterial strains.[11]

-

Anticancer Research : Many kinase inhibitors used in cancer therapy feature heterocyclic cores. Quinolinone derivatives have been synthesized and tested as inhibitors of various protein kinases involved in cell proliferation and survival pathways.[10]

-

CNS Receptor Antagonists : Certain quinolinone derivatives have shown activity as antagonists at central benzodiazepine receptors, indicating their potential for development as neurological drugs.[12]

The development process for a new drug candidate based on a quinolinone scaffold follows a structured pipeline, from initial discovery to preclinical and clinical trials.

Caption: High-level workflow for drug discovery based on a privileged scaffold.

Conclusion

The C₁₀H₉NO quinolinone isomers represent a fundamentally important class of molecules in organic synthesis and medicinal chemistry. A mastery of their systematic IUPAC nomenclature is essential for clear scientific discourse. The synthetic routes, such as the Camps cyclization, provide reliable access to these scaffolds, while a multi-technique spectroscopic approach ensures their structural integrity. The proven and potential pharmacological activities of these compounds underscore their continued relevance in the quest for novel therapeutics, solidifying the quinolinone core as a truly privileged structure in drug development.

References

- 1. iupac.org [iupac.org]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. tsijournals.com [tsijournals.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of Quinolin-2-one Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one (2(1H)-quinolinone) scaffold, historically known as carbostyril, represents a privileged heterocyclic system of immense significance in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the discovery and historical development of this chemical entity. It traces the journey from the initial isolation of the parent quinoline from coal tar to the landmark synthetic methodologies that enabled the systematic construction and derivatization of the quinolin-2-one core. We will delve into the mechanistic underpinnings and procedural details of foundational reactions, including the intramolecular cyclization of o-aminocinnamic acid and the seminal named reactions of Friedländer, Knorr, and Camps. By examining the causality behind the evolution of these synthetic strategies and providing detailed, field-proven protocols, this document serves as an authoritative resource for researchers engaged in the design and synthesis of novel quinolin-2-one-based compounds.

The Genesis of a Scaffold: From Coal Tar to Defined Synthesis

The story of quinolin-2-one is intrinsically linked to its parent heterocycle, quinoline. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a basic, colorless, hygroscopic liquid from coal tar, which he named "leukol".[1][2] A few years later, in 1842, Charles Gerhardt obtained a similar compound by the harsh distillation of the alkaloid quinine with potassium hydroxide, which he termed "Chinolein" or "quinoline," derived from "quina," the Spanish word for the cinchona tree bark from which quinine is extracted.[1] It was later established that these substances were identical.

For several decades, coal tar remained the primary source of quinoline.[2] The elucidation of its structure as a fused benzene and pyridine ring system by August Kekulé in 1869 paved the way for chemists to devise methods for its laboratory synthesis, moving from isolation to rational construction.[2]

The first deliberate synthesis of the quinolin-2-one core, also known as carbostyril or o-aminocinnamic acid lactam, is credited to the intramolecular cyclization of o-aminocinnamic acid. This transformation represents the most fundamental approach to the bicyclic lactam structure. The process involves the simple heating of the acid, which induces a spontaneous cyclization via intramolecular amide bond formation with the elimination of water.

This early work laid the conceptual groundwork for subsequent, more versatile synthetic routes that would dominate the field for the next century. The late 19th century, a golden age for synthetic organic chemistry, saw the emergence of several powerful methods for constructing substituted quinolines and quinolinones, driven by the burgeoning dye industry and the quest for synthetic analogues of natural products like quinine.[3]

The Tautomeric Nature of the Core

A critical structural feature of the quinolin-2-one scaffold is its existence in a tautomeric equilibrium with its enol form, 2-hydroxyquinoline. Spectroscopic and computational studies have overwhelmingly confirmed that the keto (lactam) form is the predominant and more stable tautomer in both the solid state and in most solvents.[4] This stability is attributed to the formation of a cyclic amide and the potential for strong intermolecular hydrogen bonding in the lactam form.[4] This structural nuance is vital, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities and overall topology, which are critical determinants of its biological activity.

Foundational Synthetic Methodologies

The late 19th century saw the development of three cornerstone synthetic methods that have become textbook examples of heterocyclic chemistry: the Friedländer, Knorr, and Camps syntheses. These reactions provided chemists with reliable and adaptable tools to access a wide variety of substituted quinoline and quinolin-2-one derivatives.

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a versatile method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[5][6] This acid- or base-catalyzed reaction is a powerful tool for creating polysubstituted quinolines.[7]

Causality and Mechanistic Insight: The primary advantage of the Friedländer synthesis is its convergence and modularity, allowing for the combination of two different components to build the final product. The reaction can proceed via two viable mechanisms: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate followed by an intramolecular aldol-type cyclization.[6] The choice of catalyst (acid or base) can influence the reaction pathway and outcome. A significant limitation, however, is the frequent instability and limited commercial availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[8][9]

Visualizing the Friedländer Mechanism:

Caption: Dual mechanistic pathways of the Friedländer Synthesis.

Experimental Protocol: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester [10]

This protocol provides a modern, acid-catalyzed example of the Friedländer synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL).

-

Reagent Addition: Add ethyl acetoacetate (1.2 mmol) to the solution, followed by 2-3 drops of concentrated hydrochloric acid (HCl).

-

Reaction Execution: Reflux the mixture for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

-

Purification:

-

Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to yield the pure product.

-

The Knorr Quinoline Synthesis (1886)

Just four years after Friedländer's publication, Ludwig Knorr developed an alternative route specifically for the synthesis of 2-hydroxyquinolines (quinolin-2-ones).[11] The reaction involves two main stages: first, the condensation of an aniline with a β-ketoester to form a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.[12]

Causality and Mechanistic Insight: The Knorr synthesis cleverly circumvents the need for potentially unstable o-aminoaryl ketones. Its starting materials, anilines and β-ketoesters, are generally stable and widely available. The key to the synthesis is the final cyclization step, which is an intramolecular electrophilic aromatic substitution. This reaction typically requires strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heating.[11] The conditions can be harsh, which limits the substrate scope to molecules without acid-sensitive functional groups.[13] Furthermore, under certain conditions, a competing reaction can lead to the formation of isomeric 4-hydroxyquinolines.[11]

Visualizing the Knorr Synthesis Workflow:

Caption: General experimental workflow for the Knorr Synthesis.

Experimental Protocol: Knorr Synthesis of 4-Methylquinolin-2-one (4-Methylcarbostyril) [12]

This procedure is adapted from Organic Syntheses, a trusted source for reliable chemical preparations.

-

Pre-synthesis of Intermediate: First, prepare the acetoacetanilide intermediate by reacting aniline with ethyl acetoacetate.

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, preheat 185 mL of concentrated sulfuric acid (H₂SO₄) to 75°C. Caution: This step is highly exothermic and requires careful temperature control.

-

Reagent Addition: Add acetoacetanilide (177 g, 1 mole) in small portions to the hot acid while stirring vigorously. Maintain the temperature at 70–75°C by intermittent cooling. The addition should take 20–30 minutes.

-

Reaction Execution: After the addition is complete, the temperature will rise to approximately 95°C. Maintain this temperature with external heating for an additional 15 minutes.

-

Work-up:

-

Allow the reaction mixture to cool to 65°C.

-

In a well-ventilated fume hood, pour the solution into 5 liters of water with vigorous stirring.

-

Cool the resulting suspension.

-

-

Purification:

-

Filter the crude product by suction.

-

Wash the solid with four 500-mL portions of water, followed by two 250-mL portions of methanol.

-

Air-dry the product. The yield of 4-methylcarbostyril is typically 86–91%, with a melting point of 219–221°C.

-

Further purification can be achieved by recrystallization from 95% ethanol.

-

The Camps Quinoline Synthesis (1899)

In 1899, Rudolf Camps reported a method for synthesizing hydroxyquinolines via the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base, typically sodium hydroxide.[14] A key feature of this reaction is that it can produce a mixture of two isomeric products: a quinolin-2-one and a quinolin-4-one, depending on which enolate is formed and attacks the amide carbonyl.[14][15]

Causality and Mechanistic Insight: The Camps cyclization offers an alternative to acid-catalyzed methods like the Knorr synthesis, which is advantageous for substrates bearing acid-labile groups. The reaction proceeds via an intramolecular aldol-type condensation. The regioselectivity—whether the cyclization yields a quinolin-2-one or a quinolin-4-one—is influenced by the structure of the starting material and the reaction conditions.[14] The formation of the quinolin-4-one is often favored. The requirement for a pre-synthesized o-acylaminoacetophenone is a potential drawback, similar to the starting material needs of the Friedländer synthesis.

Visualizing the Camps Cyclization Mechanism:

Caption: Competing pathways in the Camps Cyclization.

Experimental Protocol: Camps Cyclization to 2-Aryl-4-quinolones [15]

This protocol is based on a modern, high-yielding procedure developed by the Buchwald group, which first synthesizes the N-(2-ketoaryl)amide precursor via a copper-catalyzed amidation. The second step is the base-promoted Camps cyclization.

-

Reaction Setup: To a solution of the N-(2-ketoaryl)amide (e.g., N-(2-acetylphenyl)benzamide) (1 mmol) in dioxane (5 mL) in a sealable reaction vessel, add sodium hydroxide (NaOH) (3-3.5 mmol).

-

Reaction Execution: Seal the vessel and heat the mixture to 110°C with stirring. The reaction time will vary depending on the substrate but can be monitored by TLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add water and neutralize the mixture with an aqueous acid solution (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain the desired 2-aryl-4-quinolone.

-

Comparative Analysis of Foundational Syntheses

The choice between these classical methods depends critically on the desired substitution pattern and the availability of starting materials.

| Method | Starting Materials | Key Advantages | Key Limitations |

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene compound | Convergent; good for polysubstituted quinolines.[8] | Starting materials are often unstable or not readily available.[9] |

| Knorr Synthesis | Aniline + β-Ketoester | Readily available and stable starting materials.[13] | Harsh acidic conditions; limited functional group tolerance; can form 4-quinolone isomers.[11] |

| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed, avoiding harsh acids; useful for acid-sensitive substrates. | Can produce mixtures of quinolin-2-one and quinolin-4-one isomers.[14] |

This comparative framework highlights the ingenuity of these early synthetic chemists. They developed a suite of tools, each with its own strengths and weaknesses, providing a logical basis for experimental design that remains relevant today. The limitations of these classical methods—harsh conditions, limited substrate scope, and sometimes poor yields—directly spurred the development of modern, often metal-catalyzed, approaches to quinolin-2-one synthesis.[16]

Conclusion: A Legacy of Discovery and Innovation

The journey from the empirical isolation of quinoline from coal tar to the rational and versatile syntheses of the quinolin-2-one core by pioneers like Friedländer, Knorr, and Camps marks a pivotal chapter in the history of heterocyclic chemistry. Their work not only provided foundational access to a scaffold of immense pharmaceutical importance but also established fundamental principles of chemical reactivity and synthesis design. Understanding the history, mechanisms, and practical execution of these methods provides modern researchers with a rich context and a powerful toolkit. The challenges and limitations of these classical reactions continue to inspire innovation, driving the development of more efficient, sustainable, and versatile methods for constructing this enduringly important heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. biosynce.com [biosynce.com]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]